Cas no 1404531-37-8 (2-(pyrrolidin-3-yloxy)ethan-1-ol)

2-(pyrrolidin-3-yloxy)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-(3-pyrrolidinyloxy)Ethanol
- 2-(pyrrolidin-3-yloxy)ethan-1-ol
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- MDL: MFCD24647207
- インチ: 1S/C6H13NO2/c8-3-4-9-6-1-2-7-5-6/h6-8H,1-5H2
- InChIKey: YFWIGXMOOQLHQR-UHFFFAOYSA-N
- ほほえんだ: O(CCO)C1CNCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 77.5
- トポロジー分子極性表面積: 41.5
2-(pyrrolidin-3-yloxy)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2963559-5.0g |
2-(pyrrolidin-3-yloxy)ethan-1-ol |
1404531-37-8 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
Enamine | EN300-2963559-0.05g |
2-(pyrrolidin-3-yloxy)ethan-1-ol |
1404531-37-8 | 95.0% | 0.05g |
$162.0 | 2025-03-19 | |
Enamine | EN300-2963559-1g |
2-(pyrrolidin-3-yloxy)ethan-1-ol |
1404531-37-8 | 1g |
$699.0 | 2023-09-06 | ||
Enamine | EN300-2963559-5g |
2-(pyrrolidin-3-yloxy)ethan-1-ol |
1404531-37-8 | 5g |
$2028.0 | 2023-09-06 | ||
Enamine | EN300-2963559-10.0g |
2-(pyrrolidin-3-yloxy)ethan-1-ol |
1404531-37-8 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-2963559-0.1g |
2-(pyrrolidin-3-yloxy)ethan-1-ol |
1404531-37-8 | 95.0% | 0.1g |
$241.0 | 2025-03-19 | |
Enamine | EN300-2963559-1.0g |
2-(pyrrolidin-3-yloxy)ethan-1-ol |
1404531-37-8 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
Enamine | EN300-2963559-2.5g |
2-(pyrrolidin-3-yloxy)ethan-1-ol |
1404531-37-8 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
Enamine | EN300-2963559-10g |
2-(pyrrolidin-3-yloxy)ethan-1-ol |
1404531-37-8 | 10g |
$3007.0 | 2023-09-06 | ||
Enamine | EN300-2963559-0.5g |
2-(pyrrolidin-3-yloxy)ethan-1-ol |
1404531-37-8 | 95.0% | 0.5g |
$546.0 | 2025-03-19 |
2-(pyrrolidin-3-yloxy)ethan-1-ol 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
2-(pyrrolidin-3-yloxy)ethan-1-olに関する追加情報
2-(Pyrrolidin-3-yloxy)ethan-1-ol: A Comprehensive Overview
2-(Pyrrolidin-3-yloxy)ethan-1-ol (CAS No. 1404531-37-8) is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years. This compound, often referred to as pyrrolidinyl ether alcohol, belongs to the class of heterocyclic ethers and exhibits a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C7H15NO2, and its molecular weight is approximately 145.2 g/mol.
The structure of 2-(pyrrolidin-3-yloxy)ethan-1-ol consists of a pyrrolidine ring (a five-membered saturated heterocycle containing one nitrogen atom) attached to an ether group (-O-) and a hydroxyl group (-OH) via an ethylene chain. This arrangement imparts the compound with unique physical and chemical properties, such as moderate solubility in water and good stability under physiological conditions. The presence of the hydroxyl group also makes it amenable to various functionalization reactions, further expanding its utility.
Recent studies have highlighted the potential of 2-(pyrrolidin-3-yloxy)ethan-1-ol as a building block in medicinal chemistry. Researchers have explored its ability to act as a bioisostere in drug design, where it can replace other functional groups without significantly altering the overall pharmacokinetic profile of a molecule. This property has been particularly useful in developing small molecule inhibitors targeting key enzymes involved in diseases such as cancer and neurodegenerative disorders.
In addition to its role in drug discovery, 2-(pyrrolidin-3-yloxy)ethan-1-ol has also found applications in the synthesis of advanced materials. For instance, it has been used as a precursor for the preparation of block copolymers with tunable mechanical properties. These polymers exhibit excellent thermal stability and are being investigated for use in high-performance adhesives and coatings.
The synthesis of 2-(pyrrolidin-3-yloxy)ethan-1-ol typically involves multi-step reactions, often starting from readily available starting materials such as pyrrolidine and epoxides. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation.
From an environmental perspective, 2-(pyrrolidin-3-yloxy)ethan-1-ol has shown biodegradability under aerobic conditions, making it a more sustainable choice compared to some traditional organic compounds used in industrial applications. This characteristic aligns with the growing emphasis on green chemistry principles in modern chemical manufacturing.
In conclusion, 2-(pyrrolidin-3-yloxy)ethan-1-ol (CAS No. 1404531-37-) is a multifaceted compound with promising prospects across diverse industries. Its unique structure, combined with recent breakthroughs in its synthesis and application, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new functionalities and optimizations for this compound, its role in advancing science and technology is expected to grow significantly.
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